Phe-Asn

Description

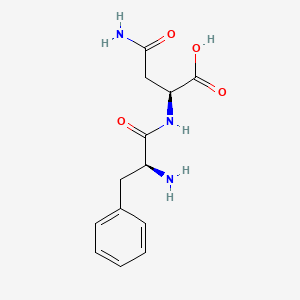

Structure

3D Structure

Properties

CAS No. |

39537-20-7 |

|---|---|

Molecular Formula |

C13H17N3O4 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H17N3O4/c14-9(6-8-4-2-1-3-5-8)12(18)16-10(13(19)20)7-11(15)17/h1-5,9-10H,6-7,14H2,(H2,15,17)(H,16,18)(H,19,20)/t9-,10-/m0/s1 |

InChI Key |

BXNGIHFNNNSEOS-UWVGGRQHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of Phe Asn

Computational Structural Studies of Phe-Asn

Computational techniques, such as Molecular Dynamics (MD) simulations and Quantum Chemical (QC) calculations, are essential tools for characterizing the structural landscape and dynamic behavior of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the exploration of the conformational space accessible to this compound. By simulating the molecule's movement over time, researchers can identify frequently sampled conformations and the transitions between them. While direct MD studies specifically on the this compound dipeptide are not extensively detailed in the provided search results, related studies on peptides containing Phe and Asn residues highlight the methodologies and types of insights gained. For instance, MD simulations have been used to study the conformational behavior of peptides in water, revealing details about their folding and dynamics. walshmedicalmedia.comnih.gov The conformational preferences of amino acid residues within peptides, including phenylalanine and asparagine, can be investigated using MD simulations to understand their intrinsic tendencies and how they are influenced by neighboring residues. nih.govnih.gov

The surrounding solvent significantly influences the conformation and dynamics of peptides. MD simulations are crucial for understanding these solvent effects. Studies on other peptides and amino acids demonstrate how explicit solvent models, such as TIP3P water, are used to simulate molecules in aqueous environments. elifesciences.orgbiorxiv.org These simulations can reveal how water molecules interact with the peptide backbone and side chains through hydrogen bonding and other forces, thereby affecting the peptide's mobility and conformational sampling. For example, simulations have shown how solvent can influence the dynamics of peptides embedded in different matrices. nih.gov While specific data on solvent effects on this compound conformation were not found, the general approach involves analyzing interactions, diffusion rates, and conformational changes in different solvent conditions using MD.

MD simulations can also be applied to study the behavior of molecules like this compound when confined within constrained environments. This includes simulations of peptides or amino acids within nanopores or amorphous matrices. researchgate.netrsc.orgacs.orgresearchgate.net Studies on other peptides in amorphous polymers have used MD to monitor structural and dynamic properties, highlighting differences in conformational dynamics and relaxation times compared to solution. nih.gov Simulating molecules in nanopores can provide insights into translocation mechanisms and how confinement affects conformational flexibility and interactions with the pore walls. rsc.orgacs.org Although direct studies on this compound in these specific constrained environments were not found, the methodology is applicable and relevant for understanding its behavior in complex or confined systems.

Quantum Chemical (QC) and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more detailed electronic description of molecules and are used to calculate properties related to structure, stability, and reactivity. DFT calculations can complement MD simulations by providing accurate energies and geometries for specific conformers or transition states. longdom.orgnih.govaustinpublishinggroup.com These methods can be used to investigate the electronic structure of amino acids and peptides, including charge distribution and bond properties, which are relevant to understanding peptide bond formation and conformational preferences. longdom.orgaustinpublishinggroup.com While specific DFT calculations solely focused on the isolated this compound dipeptide's conformational landscape were not explicitly detailed in the search results, DFT is a standard tool for studying the electronic and structural properties of amino acids and small peptides. researchgate.netscholarpublishing.orgresearchgate.net For example, DFT has been used to study the propensity of amino acids to form peptide bonds by calculating relevant parameters. austinpublishinggroup.com

Illustrative Data Table (Conceptual):

| Computational Method | Property Investigated | Simulation Details (e.g., Force Field, Solvent, Time Scale) | Key Findings on this compound Conformation / Dynamics |

| Molecular Dynamics | Conformational Preferences | [Details from relevant studies] | [Description of preferred conformers, transitions] |

| Molecular Dynamics | Solvent Effects | [Details from relevant studies] | [Impact of solvent on structure, mobility] |

| Molecular Dynamics | Behavior in Constrained Environments | [Details from relevant studies] | [Observations on confinement effects] |

| Molecular Dynamics | Role in Larger Peptides | [Details from relevant studies] | [Contribution to overall peptide structure/function] |

| Quantum Chemistry | Electronic Structure | [Details from relevant studies] | [Charge distribution, bond properties] |

| Quantum Chemistry | Conformational Energies | [Details from relevant studies] | [Relative stability of different conformers] |

Note: The content of this table is illustrative based on the types of studies performed on related systems and would require specific data from published research on this compound.

Characterization of Intramolecular and Intermolecular Interactions (e.g., NH–π Interactions Between Phe and Asn Side Chains)

The conformation and behavior of this compound are significantly influenced by both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions.

Intramolecular interactions play a crucial role in defining the preferred conformations of the dipeptide. These can include hydrogen bonds between backbone atoms (e.g., NH and carbonyl groups) and between backbone and side-chain atoms, or between atoms within the side chains themselves. The presence of the aromatic phenyl ring in phenylalanine and the polar amide group in asparagine introduces specific interaction possibilities.

A notable type of interaction relevant to this compound is the NH–π interaction. This occurs between an NH group (either from the backbone or a side chain) and the pi electron system of an aromatic ring, such as the phenyl group of phenylalanine. Studies on peptides containing aromatic residues like phenylalanine and polar residues like asparagine or glutamine have highlighted the importance of NH–π interactions in stabilizing specific conformations. nih.govmdpi.com These interactions can occur between side chain amino groups (like that in asparagine's amide) and aromatic systems. nih.gov The strength of these NH-π interactions can be influenced by the backbone conformation and the orientation of the aromatic side chain. researchgate.net

Intermolecular interactions become significant when multiple this compound molecules are in proximity, such as in concentrated solutions or solid states. These interactions can include hydrogen bonding between the backbone and side-chain atoms of different dipeptide molecules, as well as van der Waals forces and potential pi-pi interactions between the phenyl rings of phenylalanine residues. biorxiv.orgcambridgemedchemconsulting.comcallutheran.edu Molecular dynamics simulations have been used to study intermolecular interactions between amino acid side chains, including polar pairs like Ser-Asn and hydrophobic pairs like Ala-Phe, demonstrating how confinement and solvent density can alter these interactions. nih.gov While direct studies specifically on intermolecular interactions between this compound molecules were not extensively detailed in the search results, the principles observed for similar amino acid pairs and peptides containing Phe and Asn residues are applicable. For instance, studies on phase-separating proteins show that frequent intermolecular contacts can involve neutral, aromatic residues like phenylalanine and polar residues like asparagine. biorxiv.org

Energy Landscapes and Conformational Barriers

The conformational behavior of this compound can be described in terms of its energy landscape. This landscape represents the potential energy of the molecule as a function of its various dihedral angles, particularly the backbone angles (phi, φ, and psi, ψ) and the side-chain angles (chi, χ). The molecule will tend to occupy low-energy regions (minima) on this landscape, which correspond to stable conformations. The transitions between these stable conformations are governed by energy barriers. researchgate.netoup.com

For a dipeptide like this compound, the energy landscape is influenced by the intrinsic preferences of the individual amino acids and the interactions between them. The rigid peptide bond limits the accessible backbone conformations, while the flexibility lies primarily in the rotations around the Cα-C' (ψ) and N-Cα (φ) bonds of each residue, and the side-chain dihedral angles. msu.edu

Spectroscopic and Diffraction Techniques for Structural Elucidation

Various experimental techniques are employed to determine the structure and conformational preferences of peptides like this compound in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules, including peptides, in solution under near-physiological conditions. uzh.chnmims.edu For a dipeptide like this compound, 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign resonances to specific nuclei (protons, carbons, etc.) in the molecule. nmims.eduunivr.it

Sequential assignment, a key step in NMR structure determination, involves identifying connectivities between residues along the peptide backbone using characteristic NOE cross-peaks between protons of adjacent amino acids (i and i+1). nmims.eduunivr.it Information about dihedral angles can be obtained from J-coupling constants, particularly ³JNHα coupling, which can provide insights into backbone conformation (φ angles). nmims.edu Nuclear Overhauser Effects (NOEs) provide information about the spatial proximity of nuclei, allowing the determination of inter-proton distances. nmims.edu These distance restraints are then used in computational methods to calculate the 3D structure of the peptide in solution.

For this compound, NMR could provide details about the flexibility of the peptide bond and the side chains, the preferred orientations of the phenyl ring and the asparagine amide group in solution, and potential intramolecular interactions like NH-π interactions or hydrogen bonds. Studies on Asn-linked glycopeptides have utilized 2D 1H NMR to study conformation and the rigidity of certain bonds. nih.gov While specific NMR studies solely focused on the isolated this compound dipeptide were not prominently found, the general principles of peptide NMR apply. Chemical shifts themselves can also provide information about secondary structure propensities. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content and conformational changes of peptides and proteins in solution. psu.eduphotophysics.comjst.go.jpoup.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules. psu.edu In peptides, the peptide bond is the primary chromophore in the far-UV region (180-240 nm), and the shape and intensity of the CD spectrum in this region are indicative of the prevalent secondary structures (e.g., alpha-helix, beta-sheet, turns, random coil). psu.eduphotophysics.com

Aromatic amino acid side chains, such as the phenyl group of phenylalanine, are chromophores that absorb in the near-UV region (250-350 nm). psu.eduphotophysics.com The CD spectrum in this region is sensitive to the environment and interactions of these aromatic residues, providing information about tertiary structure or the local environment of the aromatic side chain. psu.eduphotophysics.com

For this compound, far-UV CD spectroscopy could provide insights into the propensity of this dipeptide to adopt specific backbone conformations that might resemble elements of secondary structure, even though it is a very short peptide. Near-UV CD could potentially reveal information about the environment and orientation of the phenylalanine phenyl ring. Studies on peptides containing phenylalanine and asparagine have used CD spectroscopy to assess secondary structure and the impact of amino acid substitutions on conformation. jst.go.jpuoa.gr

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a technique used to determine the atomic and molecular structure of a substance in its crystalline state. nih.govrsc.orgwikidoc.org By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, a 3D electron density map can be generated, from which the positions of atoms can be determined. wikidoc.org This technique provides a high-resolution snapshot of the molecule's conformation in the solid state, where molecules are arranged in a repeating lattice.

For this compound, if suitable crystals can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and dihedral angles, defining the exact conformation of the dipeptide in the crystal lattice. It would also reveal how this compound molecules interact with each other in the solid state, including details about intermolecular hydrogen bonds and packing interactions. researchgate.net While obtaining high-quality crystals of small peptides can sometimes be challenging, X-ray crystallography remains the gold standard for obtaining detailed structural information in the solid phase. Studies on peptides containing phenylalanine and asparagine, as well as other amino acids, have successfully utilized X-ray crystallography to determine their solid-state conformations and interaction patterns. mdpi.comresearchgate.netresearchgate.net

Biochemical Interactions and Enzymatic Modifications of Phe Asn

Peptidase Substrate Specificity Towards Phe-Asn

Peptidases, also known as proteases or proteinases, are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. Their specificity is determined by the amino acid residues surrounding the cleavage site, often described in terms of subsites (S1, S1', etc.) that accommodate corresponding amino acid residues of the substrate (P1, P1', etc.) tandfonline.com. For a dipeptide like this compound, a peptidase could potentially cleave the peptide bond between the phenylalanine and asparagine residues.

Identification and Characterization of Peptidases that Cleave the this compound Bond

Identifying peptidases that specifically cleave the this compound bond requires examining enzyme substrate specificities reported in the literature and databases. While general protease specificities are well-documented, specific cleavage of a this compound dipeptide bond is less commonly the sole or primary target.

Chymotrypsin (B1334515), a serine protease, is known to cleave peptide bonds preferentially at the carboxyl side of aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) pearson.commdpi.comlibretexts.org. Therefore, chymotrypsin could potentially cleave a peptide chain after a phenylalanine residue, which would be relevant if this compound were part of a larger peptide or protein where Phe is at the P1 position and Asn is at the P1' position relative to the cleavage site. However, the specificity is for the amino acid before the cleavage site (P1), meaning chymotrypsin would cleave X-Phe↓Y, where Y could be Asn.

Some studies on microbial peptidases have investigated cleavage preferences for various dipeptides or peptide sequences. For instance, some microbial aspartyl peptidases hydrolyze N-terminal aspartyl peptides but not N-terminal asparaginyl peptides ntu.ac.uk. Signal peptidases, which remove signal peptides from preproteins, exhibit specificity for small uncharged residues at the P1 position and small or larger aliphatic residues at the P3 position sfu.caresearchgate.net. While some signal peptidases can cleave after phenylalanine at the P1 position in certain mutant forms, their primary specificity is not for this compound dipeptides specifically sfu.caresearchgate.net.

Legumains, or asparaginyl endopeptidases (AEPs), are cysteine proteases with a marked specificity for Asn or Asp at the P1 position mdpi.com. This means they cleave after asparagine (X-Asn↓Y) or aspartic acid residues. While this involves asparagine, the cleavage occurs after Asn, not between Phe and Asn in a this compound dipeptide.

Studies on the hydrolysis of complex protein substrates like soy protein isolate by various proteases (FNA, pancreatin, NPP) have shown preferences for certain amino acids at the P1 position. Pancreatin and NPP showed high preference for Phe and Tyr at P1 plos.orgnih.gov. This further supports the idea that proteases like chymotrypsin (a component of pancreatin) are likely candidates for cleaving a bond where Phe is at the P1 position.

Direct evidence for peptidases characterized solely by their ability to cleave the this compound dipeptide bond is limited in the provided search results. Most studies focus on enzyme specificity within larger peptide or protein contexts. However, based on known specificities, enzymes that accommodate Phenylalanine at the P1 subsite and Asparagine at the P1' subsite would be relevant.

Kinetic Studies of this compound Hydrolysis by Specific Proteases

Kinetic studies of peptide hydrolysis by peptidases typically involve determining parameters such as Michaelis constant (Km) and catalytic efficiency (kcat/Km). These values provide insights into the affinity of the enzyme for the substrate and the rate of catalysis.

While specific kinetic data for the hydrolysis of the this compound dipeptide by identified peptidases is not explicitly detailed in the search results, studies on related peptides and enzyme specificities can provide context. For example, kinetic investigations of human dipeptidyl peptidase II (DPPII) hydrolysis of various dipeptide derivatives have been conducted, providing kcat and Km values for different dipeptide substrates nih.gov. DPPII is a dipeptidyl aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus nih.govnih.gov. Its substrate specificity includes dipeptides with various N-terminal residues followed by proline or alanine (B10760859) nih.gov. While Asn-Pro was a substrate for DPPII, data for this compound was not presented nih.gov.

Studies on the hydrolysis of larger peptides containing Phe-X or X-Asn sequences by enzymes like chymotrypsin or legumains would provide kinetic data relevant to the cleavage of bonds involving these residues, but not specifically the this compound dipeptide bond itself. For instance, chymotrypsin's preference for cleaving after phenylalanine is associated with its S1 pocket libretexts.org.

To obtain specific kinetic data for this compound hydrolysis, dedicated experiments with purified peptidases and the synthetic this compound dipeptide would be required. The provided search results highlight the methodologies used in such studies, including enzyme assays and determination of kinetic parameters nih.gov.

Mapping of Substrate Binding Pockets (S1, S1', etc.) for Phe and Asn Residues

Peptidase substrate binding pockets, denoted as S subsites, interact with corresponding amino acid residues (P subsites) of the substrate. The S1 subsite interacts with the P1 residue (immediately before the cleavage site), the S1' subsite interacts with the P1' residue (immediately after the cleavage site), and so on tandfonline.com.

For a peptidase to cleave the bond in this compound, the enzyme's S1 subsite would need to accommodate Phenylalanine, and the S1' subsite would need to accommodate Asparagine.

Chymotrypsin's S1 pocket is a hydrophobic pocket that preferentially binds bulky hydrophobic amino acids like phenylalanine libretexts.org. This interaction is crucial for chymotrypsin's specificity in cleaving after phenylalanine residues libretexts.org. Molecular dynamics simulations of HIV-1 protease, an aspartyl protease, have indicated that the S1' binding pocket can be influenced by residues in the active site and accommodate different residues nih.gov.

Studies on signal peptidases have mapped the S1 and S3 pockets, which bind residues at the P1 and P3 positions of the substrate signal peptide sfu.caresearchgate.net. These studies have shown that residues within the S1 pocket, such as Ile-86 and Ile-144 in E. coli signal peptidase, contribute to substrate specificity sfu.caresearchgate.net. Mutations in these residues can alter the enzyme's preference, potentially allowing cleavage after residues like phenylalanine at the P1 position sfu.ca.

Research on bacterial dipeptidyl peptidases (S46 family) has investigated S1 and S2 subsite specificity. For instance, Stenotrophomonas maltophilia dipeptidyl peptidase 7 (SmDPP7) has a strict specificity at the S1 subsite for hydrophobic amino acids, while showing a relatively broad preference at the S2 subsite, including asparagine nih.gov. This enzyme cleaves dipeptide units from the N-terminus (NH2-P2-P1-COOH), meaning the S1 subsite interacts with P1 and the S2 subsite interacts with P2 nih.gov. For a this compound dipeptide, if it were the N-terminus of a longer peptide being acted upon by a dipeptidyl peptidase, Phe would be P1 and Asn would be P2. However, if the peptidase cleaves between Phe and Asn, then Phe is P1 and Asn is P1'.

Mapping the specific S1 and S1' subsites that accommodate Phe and Asn for enzymes capable of cleaving the this compound bond would involve structural studies (e.g., X-ray crystallography) of the enzyme in complex with substrates or inhibitors, and potentially computational modeling sfu.caresearchgate.netnih.gov.

Deamidation and Isomerization Pathways of Asparagine in this compound Sequences

Asparagine residues in peptides and proteins are susceptible to spontaneous, non-enzymatic deamidation and isomerization. These reactions can lead to structural changes and altered biological activity nih.govnih.govnih.gov. Deamidation involves the conversion of the asparagine side chain amide group to a carboxyl group, yielding aspartic acid (Asp) or isoaspartic acid (iso-Asp) via a cyclic succinimide (B58015) intermediate nih.govnih.govmdpi.comresearchgate.netacs.orgnih.gov. Isomerization can also occur, interconverting Asp and iso-Asp residues, also often through a succinimide intermediate nih.govacs.org.

In a this compound dipeptide, the asparagine residue is the site of these modifications. The reaction typically proceeds through the formation of a five-membered succinimide ring intermediate, followed by hydrolysis of the intermediate to form either aspartic acid or isoaspartic acid nih.govnih.govmdpi.comresearchgate.netacs.orgnih.gov. The formation of isoaspartic acid is often favored mdpi.comacs.org.

Molecular Modeling of Asparagine Deamidation in Dipeptides

Molecular modeling techniques, such as quantum chemical calculations and molecular dynamics (MD simulations), are used to investigate the mechanisms and kinetics of asparagine deamidation in peptides nih.govmdpi.comresearchgate.netnih.govacs.org. These computational approaches can help elucidate the transition states, intermediate structures, and energy barriers involved in the deamidation pathway nih.govmdpi.comresearchgate.netacs.org.

Studies have modeled the deamidation reaction using simple model molecules in solution, such as capped asparagine residues or small peptides nih.govmdpi.comresearchgate.net. These models allow for the comprehensive assessment of environmental effects and the derivation of kinetic rate constants for the different steps of the deamidation process (ring closure, deamination, and hydrolysis) nih.govresearchgate.net.

While specific molecular modeling studies focusing solely on the this compound dipeptide are not explicitly detailed, research on other dipeptides containing asparagine, such as Asn-Gly or Asn-Ala, provides insights into the general deamidation mechanisms in dipeptides acs.org. These studies have shown that deamidation proceeds via ammonia (B1221849) loss from the asparagine side chain, often initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the Asn side chain, leading to furanone or succinimide ring-containing products acs.org. Computational studies have also investigated the influence of main-chain conformation on the activation energy of deamidation mdpi.comnih.gov.

Molecular modeling of this compound deamidation would involve simulating the conformational dynamics of the dipeptide and calculating the energy profiles for the steps leading to the succinimide intermediate and subsequent hydrolysis products. This would help predict the favored deamidation pathways and rates for this specific dipeptide.

Influence of the Phenylalanine Moiety on Deamidation Kinetics

The identity of the amino acid residue following asparagine (the N+1 residue) significantly influences the rate of asparagine deamidation nih.govnih.govmdpi.comnih.govresearchgate.net. Studies using model peptides have shown that the deamidation half-life of asparagine is highly dependent on the N+1 residue, with smaller, flexible residues like glycine (B1666218) leading to faster deamidation compared to bulkier residues nih.govmdpi.comacs.orgresearchgate.net.

Specifically, the presence of phenylalanine at the N+1 position (in an Asn-Phe sequence) has been shown to slow down the deamidation rate of the preceding asparagine residue compared to a sequence with glycine at the N+1 position nih.govresearchgate.net. In unstructured peptides, the kinetics of succinimide formation show an inverse relationship with the bulkiness of the amino acid side chain at the N+1 position nih.gov. While Asn-Gly sequences deamidate relatively quickly (half-life in the order of days), the presence of phenylalanine at the N+1 position can slow the deamidation half-life to years nih.govresearchgate.net.

This influence is attributed to the effect of the N+1 residue on the conformational flexibility of the peptide backbone and the accessibility of the backbone nitrogen for nucleophilic attack on the asparagine side chain mdpi.comresearchgate.net. Bulky side chains, like that of phenylalanine, can impose steric hindrance that disfavors the cyclization step required for succinimide formation acs.orgresearchgate.net.

Therefore, in the context of a this compound dipeptide, the phenylalanine moiety is the N-terminal residue, and the asparagine is the C-terminal residue. The influence of phenylalanine on the deamidation kinetics of asparagine is primarily observed when phenylalanine is at the N+1 position relative to asparagine (i.e., in an Asn-Phe sequence). However, the local environment and conformation of the this compound dipeptide could still subtly influence the deamidation rate of the asparagine residue compared to asparagine in isolation or in other dipeptide contexts, although the most pronounced effect of phenylalanine on asparagine deamidation kinetics is when it is the subsequent residue. Factors such as the flexibility of the this compound peptide bond and the spatial arrangement of the phenylalanine side chain relative to the asparagine side chain could play a role.

Role of this compound Motifs in Protein-Protein and Protein-Ligand Interactions (Theoretical and Model Systems)

Analysis of this compound Side-Chain Interactions in Protein Interfaces

Protein-protein interfaces are characterized by a complex network of non-covalent interactions between the side chains of residues from the interacting proteins. While hydrophobic residues like Phenylalanine are often enriched in the core of protein interfaces, contributing to stability through van der Waals interactions, polar residues like Asparagine can form crucial hydrogen bonds. researchgate.netucl.ac.ukproteinstructures.com

Studies analyzing protein-DNA complexes have highlighted the distinct ways in which Asn and Phe can bind, particularly in cases involving deformed DNA structures, such as those found in complexes with TATA-box binding proteins. researchgate.netnih.gov In these instances, Asn and Phe can bind in distinct ways compared to other amino acids, often cooperatively contacting two consecutive nucleotides. nih.gov The binding of Asn can lead to deformations primarily at the δ and ɛ backbone torsion angles, while Phe binding can affect δ, ɛ, ζ, and especially χ torsion angles. nih.gov

Hydrophobic contacts in protein-DNA minor groove interactions, particularly in complexes with distorted DNA, are frequently formed by Phenylalanine residues. nih.gov Asparagine, through its side chain amide, can form hydrogen bonds. proteinstructures.com In some cases, Asn can form hydrophobic contacts as a consequence of simultaneous binding to N3/O2 atoms of two nucleotides, with a hydrophobic atom like Cβ potentially forming a secondary contact to O4'. nih.gov This suggests a dual role for Asn in certain interaction contexts, involving both polar and potentially indirect hydrophobic contributions.

Theoretical studies examining interactions between amino acid side chains in confined environments, such as cylindrical hydrophobic nanopores, have shown that polar interactions, like those between Serine and Asparagine, can have an enhanced dependence on their relative orientations compared to bulk water. nih.gov This highlights how the local environment at a protein interface can modulate the nature and strength of side-chain interactions.

While studies have investigated interactions involving Phenylalanine with negatively charged residues like Aspartate and Glutamate, exploring anion-π interactions acs.org, and interactions between amide-containing amino acids like Asparagine and Glutamine (amide bridges) plos.org, the specific pairwise interaction between the side chains of Phenylalanine and Asparagine within protein interfaces has been a subject of analysis in the context of broader interaction networks. For instance, in the design of nonnatural protein-protein interaction pairs, the side chain amide of Asn has been shown to form hydrogen bonds with residues on the interacting protein, while Phe residues contribute to hydrophobic clusters. pnas.org

The NAF domain, a protein-protein interaction module found in plant kinases, is named after conserved Asparagine, Alanine, and Phenylalanine residues, suggesting the importance of this motif in mediating interactions with calcium sensor proteins. ebi.ac.uk

Computational Prediction of Binding Sites Involving Phe and Asn

Computational methods play a vital role in identifying and characterizing protein binding sites, including those that may involve Phenylalanine and Asparagine residues. These methods range from analyzing the physical and chemical characteristics of protein surface patches to employing machine learning techniques. researchgate.netucl.ac.ukacs.orgoup.com

Analysis of protein-protein interaction sites has shown that interfaces, particularly in obligate complexes, are often enriched in residues such as tyrosine, phenylalanine, and isoleucine, and are relatively hydrophobic compared to the entire protein exterior. researchgate.netucl.ac.uk Computational approaches like Patch Analysis, which considers parameters such as hydrophobicity and accessible surface area, can be used to assess the likelihood of a surface patch corresponding to a protein-protein interface. researchgate.netucl.ac.uk The accuracy of such methods can be enhanced by using neural networks. researchgate.netucl.ac.uk

Evolutionary conservation can also be a predictor of binding sites. Studies have indicated that while Tryptophan conservation on the protein surface strongly suggests a binding site, conservation of Phenylalanine and Methionine also implies a binding site to a lesser extent. pnas.org Combining evolutionary trace studies with a focus on specific residues like Trp, Phe, and Met might be helpful in future binding site predictions. pnas.org

Computational modeling and docking studies have been used to predict and understand the specificity of enzymes for dipeptide substrates. For example, computational modeling suggested that certain dipeptide epimerases would be specific for hydrophobic dipeptides, including those containing Phenylalanine. pnas.org Structural studies later confirmed the basis for this specificity, revealing the pocket for the C-terminal residue, which can accommodate Phenylalanine. pnas.org

In the context of specific protein-ligand interactions, computational modeling has been used to investigate the roles of residues like Asparagine and Phenylalanine in binding sites. For instance, homology models of the 5-HT3 receptor binding pocket suggested that Phenylalanine could contribute to the binding site, potentially assisting in creating an aromatic region, while Asparagine, located behind the binding pocket, might play a larger role in receptor function rather than direct ligand binding. nih.govnih.gov

Design and Applications of Phe Asn Containing Peptidomimetics

Rational Design Principles for Phe-Asn Peptidomimetics

Rational design in the context of this compound peptidomimetics involves deliberate structural modifications to the dipeptide or its surrounding sequence to achieve desired biological outcomes. This includes altering conformational flexibility and enhancing stability.

Conformational Restriction and Stability Enhancement in Dipeptide Mimetics

Conformational restriction is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a target receptor or enzyme. For dipeptides like this compound, this can involve incorporating constrained amino acid analogs or creating cyclic structures. Enhancing stability, particularly against proteolytic degradation, is also crucial for improving pharmacokinetic properties. This can be achieved through modifications to the peptide backbone or side chains.

One approach to introduce conformational restriction and enhance stability is the use of dipeptide isosteres, which are structural units that replace the native dipeptide bond while mimicking its structural and electronic features wjarr.com. These isosteres can be designed to limit the conformational freedom of the molecule. Another method involves macrocyclization, where the peptide chain is cyclized to reduce flexibility and increase resistance to exopeptidases wjarr.com. While the specific application of these techniques directly to the this compound dipeptide was not extensively detailed in the search results, the principles of conformational restriction and stability enhancement are broadly applicable to peptidomimetic design wjarr.comresearchgate.net. For example, studies on other dipeptide mimetics, such as those incorporating D-amino acids or unnatural amino acids, demonstrate improved metabolic stability and altered conformational profiles researchgate.net. The incorporation of D-amino acids, which are stereoisomers of natural L-amino acids, can confer resistance to proteolysis researchgate.net.

Incorporation of Non-Canonical Amino Acids and Chemical Modifications

The incorporation of non-canonical (unnatural) amino acids and other chemical modifications is a powerful strategy to enhance the properties of this compound-containing peptidomimetics researchgate.netrsc.orgmdpi.comnih.gov. These modifications can influence conformational preferences, metabolic stability, and interaction with biological targets.

Non-canonical amino acids can be introduced during peptide synthesis to alter backbone or side-chain properties rsc.orgmdpi.comnih.gov. For instance, modifications like N-alkylation can affect backbone flexibility and provide proteolytic protection nih.gov. Beta-substituted amino acids have been used to rigidify residues like phenylalanine, constraining rotation and potentially enhancing activity nih.gov. While specific examples directly linking non-canonical amino acid incorporation to the this compound dipeptide were not prominently featured, the general principle of using these building blocks to tune the properties of peptidomimetics is well-established researchgate.netrsc.orgmdpi.comnih.gov. Chemical modifications, such as cyclization or the introduction of specific functional groups, can also be employed to improve receptor affinity, selectivity, and metabolic stability researchgate.net. Late-stage C-H functionalization and backbone modifications are emerging techniques in peptide chemistry that can be applied to peptidomimetitic design researchgate.netrsc.org.

This compound as a Recognition Motif in Bioactive Peptide Design

The this compound sequence can serve as a critical recognition motif within larger peptides or peptidomimetics, mediating interactions with specific biological targets such as enzymes or receptors.

Dipeptide Inhibitor Design Based on this compound Scaffolds

Dipeptides and dipeptide mimetics can act as inhibitors of enzymes by mimicking the transition state or binding to the active site. The this compound sequence, when present in a peptide or peptidomimetic inhibitor, can contribute to the binding affinity and specificity towards a target enzyme.

Studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have explored the influence of dipeptide sequences on inhibitory activity nih.govpnas.org. While N-terminal Phe in dipeptides has shown strong inhibition when combined with Ala at the C-terminus, and N-terminal Asn with His nih.gov, the specific this compound dipeptide was not highlighted as a particularly potent minimal inhibitor in the provided search results on DPP-IV. However, the principle of dipeptide sequence influencing enzyme inhibition is relevant nih.govpnas.org. The design of peptidomimetic inhibitors often involves incorporating structural features that mimic the substrate while enhancing stability and potency hkmj.orgmdpi.comresearchgate.net. For example, inhibitors of SARS coronavirus main protease were designed based on substrate specificity profiling, involving variations in peptide sequences and the use of warheads hkmj.org. The crystal structure of human dipeptidyl peptidase I in complex with the inhibitor Gly-Phe-CHN2 illustrates how a dipeptide mimetic can interact with the enzyme's active site researchgate.net.

Exploration of this compound in Ligand-Receptor Interaction Mimetics

The this compound sequence can be part of a larger peptide or peptidomimetic designed to mimic the binding of a natural ligand to its receptor. This involves designing molecules that can effectively interact with the receptor binding site to elicit an agonist or antagonist response.

The this compound motif appears in the sequence of agouti-related protein (AGRP), an endogenous antagonist of melanocortin receptors, specifically MC3R and MC4R researchgate.netnih.govnih.gov. The Arg-Phe-Phe-Asn-Ala-Phe sequence within AGRP is located on a hypothesized beta-hairpin loop and is considered a key binding and functional determinant researchgate.netnih.gov. Macrocyclic peptidomimetics based on this AGRP sequence, such as c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro], have been developed and studied for their activity at melanocortin receptors researchgate.netnih.govnih.gov. Structure-activity relationship (SAR) studies involving substitutions at the Asn position in these macrocycles have shown that replacing Asn with residues like diaminopropionic acid (Dap) can influence antagonist potency nih.govnih.gov. This indicates that the Asn residue within this motif plays a role in the interaction with the melanocortin receptor. Another example involves a peptide sequence containing this compound, Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala, which binds to cyclin-dependent kinase 2 (Cdk2) and inhibits its activity cpcscientific.com. This suggests the this compound sequence, within this larger peptide context, contributes to the interaction with Cdk2. The design of ligand-receptor interaction mimetics often involves understanding the key residues involved in the natural interaction and incorporating them into a stable and bioactive scaffold google.com.

Modulation of Enzyme Specificity Through this compound Sequences

The sequence surrounding the scissile bond in a peptide substrate can significantly influence the specificity of enzyme cleavage. While this compound itself is a dipeptide, its presence within a longer peptide sequence can affect how enzymes, particularly proteases, recognize and cleave the peptide.

The substrate specificity of enzymes like proteases is determined by the interactions between the enzyme's active site and the amino acid residues in the substrate, often denoted as P1, P2, P3, etc., relative to the cleavage site hkmj.orgresearchgate.net. The identity of the amino acids at these positions, including Phe and Asn if they are present, dictates the efficiency and specificity of cleavage. For example, studies on SARS-CoV Mpro substrate specificity showed that bulky or large polar residues like Phe and Asn at the P4 position resulted in low relative activity hkmj.org. Conversely, specific residues are favored at different positions for optimal cleavage hkmj.org. While the search results didn't provide detailed examples of how the this compound sequence (as a dipeptide unit) is specifically used to modulate enzyme specificity in a designed context, the general principle that amino acid sequences influence enzyme-substrate interactions and thus specificity is fundamental in enzymology and peptidomimetic design nih.govbiorxiv.orgumich.edu. The study on phenylalanine-tyrosine ammonia-lyases (PALs) illustrates how specific residue substitutions in the enzyme can alter substrate specificity towards phenylalanine nih.govbiorxiv.org.

Design of Peptides Mimicking Specific Protein-Protein Interaction Sites

Protein-protein interactions (PPIs) are fundamental to numerous biological processes, and their modulation represents a significant area in drug discovery researchgate.netprismbiolab.com. Peptides and peptidomimetics, designed to mimic key binding epitopes at protein interfaces, offer a promising strategy to interfere with these interactions researchgate.netnih.govpsu.edu. The design of such molecules often involves identifying critical amino acid residues ("hot spots") at the interaction interface and incorporating them into stable and bioavailable peptide or peptidomimetic scaffolds researchgate.netnih.gov.

While the dipeptide this compound itself may not be widely studied as a standalone peptidomimetic for directly mimicking extensive protein-protein interfaces, the phenylalanine (Phe) and asparagine (Asn) residues, individually and within larger peptide sequences, are frequently found at protein interaction sites and contribute significantly to binding affinity and specificity researchgate.netpnas.org. Their distinct chemical properties – the hydrophobic and aromatic nature of Phe and the polar, hydrogen-bonding capabilities of Asn – allow them to engage in a variety of interactions crucial for mediating protein-protein recognition researchgate.netpnas.orgplos.orgpnas.orgmdpi.com.

Research into peptides and peptidomimetics targeting PPIs has revealed the importance of specific sequence motifs that include Phe and Asn. For instance, the tetrapeptide sequence this compound-Pro-Arg has been identified as a structurally optimized sequence capable of binding to the active site of thrombin oup.com. This sequence, containing the this compound dipeptide at its N-terminus, has been incorporated into larger bivalent inhibitors designed to target both the active site and an exosite of thrombin, demonstrating the potential of sequences containing this compound in peptidomimetic design for complex PPI targets oup.com.

Furthermore, studies on protein domains that recognize specific peptide motifs highlight the roles of Phe and Asn in molecular recognition. For example, Eps15 homology (EH) domains are known to bind peptides containing Asn-Pro-Phe (NPF) motifs nih.gov. This demonstrates how the spatial arrangement and chemical nature of Asn and Phe, separated by a proline residue, are critical for mediating specific protein-peptide interactions that are analogous to those occurring at protein-protein interfaces nih.gov. Similarly, the sequence Asn-His-Phe-Leu-Pro has been identified as a motif that binds tightly to Bacillus spores, indicating the contribution of Asn and Phe within this sequence to specific binding events researchgate.netnih.gov.

The combined presence of a hydrophobic/aromatic residue like Phe and a polar residue like Asn within a peptide sequence can provide a balance of interactions necessary for mimicking the complex chemical environment of protein-protein interfaces. The specific contribution of the this compound sequence or Phe and Asn residues within a larger peptidomimetic depends heavily on the targeted protein interface and the conformational presentation of these residues within the mimetic structure.

While detailed binding data specifically for the isolated this compound dipeptide mimicking a PPI site is limited in the provided search results, the incorporation of sequences containing Phe and Asn into peptidomimetics targeting specific protein interactions, such as thrombin oup.com and EH domains nih.gov, underscores their relevance in the design of molecules aimed at modulating PPIs. The understanding of how individual Phe and Asn residues contribute to binding (Table 1) informs the rational design of longer peptides and peptidomimetics that include these residues to mimic specific protein interaction epitopes.

| Amino Acid | Side Chain Type | Key Interaction Types at Protein Interfaces (Based on Search Results) |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Hydrophobic interactions, Amide-π interactions, Hydrophobic clusters pnas.orgplos.orgmdpi.com |

| Asparagine (Asn) | Polar, Neutral | Hydrogen bonding, Polar interactions, Bridging interactions (potentially via water) pnas.orgplos.orgpnas.org |

This table summarizes the typical roles of Phe and Asn side chains in protein and peptide interactions, providing context for their inclusion in peptidomimetics designed to mimic PPI sites.

Advanced Analytical Methodologies for Phe Asn Research

Mass Spectrometry (MS)-Based Analysis

Mass spectrometry plays a crucial role in the analysis of Phe-Asn by providing information about its mass-to-charge ratio, which aids in identification and can reveal details about its structure through fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of this compound. This technique provides precise mass measurements, often to several decimal places, which is essential for confirming the elemental composition of the dipeptide and distinguishing it from other compounds with similar nominal masses. HRMS can be coupled with ionization techniques like Electrospray Ionization (ESI) to analyze peptides wiley-vch.deuniversiteitleiden.nl. Studies on peptides, including those containing phenylalanine and asparagine, utilize HRMS to confirm the mass of synthesized or isolated compounds hilarispublisher.comresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Validation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for structural elucidation and sequence validation of peptides, including dipeptides like this compound osu.edu. In MS/MS, a precursor ion (the intact dipeptide ion) is selected and fragmented, typically through collision-induced dissociation (CID) osu.edu. The resulting fragment ions are then mass-analyzed, producing a unique fragmentation pattern or spectrum osu.edumatrixscience.com. Analysis of these fragment ions allows for the deduction of the amino acid sequence. For dipeptides, characteristic fragmentation patterns can confirm the presence of phenylalanine and asparagine and their sequence order (this compound vs. Asn-Phe) nih.govresearchgate.netjst.go.jpacs.orghmdb.caresearchgate.netmdpi.com. While dipeptides can sometimes yield limited fragmentation information in LC-ESI-MS/MS, techniques like analyzing sodium adducts or employing derivatization can enhance structural elucidation nih.gov. Studies on peptides containing phenylalanine and asparagine have utilized MS/MS for sequencing and identification researchgate.netnih.gove-fas.org. The types of fragment ions observed in MS/MS spectra depend on factors such as the peptide sequence, charge state, and the energy imparted during fragmentation osu.edumatrixscience.com. Common fragment ions in peptide fragmentation include a, b, and c ions (charge retained on the N-terminal fragment) and x, y, and z ions (charge retained on the C-terminal fragment) matrixscience.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry researchgate.netjst.go.jpacs.orgresearchgate.netmdpi.comshimadzu.commdpi.comzivak.com. For this compound, LC-MS is invaluable for assessing purity, identifying impurities, and quantifying the amount of the dipeptide in a sample researchgate.netacs.orgmdpi.com. The LC component separates this compound from other components in a mixture based on their differential interactions with the stationary and mobile phases wiley-vch.dehilarispublisher.come-fas.orgnih.govnih.govnih.govlcms.cznih.govsigmaaldrich.commdpi.comconicet.gov.arnih.gov. The separated this compound then enters the MS, where it is ionized and detected. LC-MS/MS, a more advanced form, utilizes tandem MS for increased selectivity and sensitivity, which is particularly useful for analyzing dipeptides in complex matrices researchgate.netjst.go.jpacs.orgresearchgate.netmdpi.comshimadzu.comzivak.com. This allows for the specific detection and quantification of this compound even in the presence of interfering substances. Methods for dipeptide analysis by LC-MS/MS often involve optimizing parameters such as mobile phases, columns, and ionization conditions mdpi.comshimadzu.com.

Advanced Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

Ionization techniques are necessary to convert the analyte molecules into ions that can be detected by the mass spectrometer. For dipeptides like this compound, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used nih.gov. ESI is a soft ionization technique often coupled with LC, producing charged molecules, typically protonated or deprotonated species ([M+H]⁺ or [M-H]⁻) hilarispublisher.comresearchgate.netnih.govresearchgate.netjst.go.jpacs.orgresearchgate.netmdpi.comshimadzu.comresearchgate.netcornell.eduacs.orgcornell.eduresearchgate.net. It is well-suited for analyzing polar and thermally labile compounds like peptides. MALDI is another soft ionization technique, often coupled with Time-of-Flight (TOF) mass analyzers (MALDI-TOF MS) researchgate.netcsic.esnih.govresearchgate.netrsc.org. In MALDI, the analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules csic.esnih.govresearchgate.netrsc.org. MALDI is particularly useful for analyzing peptides and proteins and can be applied to analyze dipeptides, although potential interferences from low-molecular-weight peptides with MALDI matrices can occur csic.esnih.gov. Studies have utilized ESI-MS/MS and MALDI-TOF-MS/MS for the analysis and sequencing of dipeptides and peptides containing phenylalanine and asparagine hilarispublisher.comresearchgate.netresearchgate.netcornell.educornell.eduresearchgate.net.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other components in a sample before detection or for purification purposes.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for both analytical separation and purification of peptides, including dipeptides wiley-vch.dehilarispublisher.come-fas.orgnih.govnih.govnih.govsigmaaldrich.commdpi.comconicet.gov.arnih.gov. In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column hitachi-hightech.com. The separation is based on the differential partitioning or interaction of the analytes between the mobile and stationary phases. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase wiley-vch.dehilarispublisher.comresearchgate.nete-fas.org. This method is effective for separating peptides based on their hydrophobicity researchgate.netresearchgate.net. HPLC can be used for analytical purposes to assess the purity of a this compound sample and quantify its concentration using detectors such as UV-Vis or fluorescence detectors, or by coupling it with MS nih.govnih.govnih.govsigmaaldrich.commdpi.comconicet.gov.arnih.gov. Preparative HPLC can also be used to purify larger quantities of this compound from synthesis mixtures or natural sources wiley-vch.dehilarispublisher.com. Optimization of HPLC conditions, including the choice of stationary phase, mobile phase composition, and gradient elution, is crucial for achieving adequate separation of this compound from related compounds or matrix components mdpi.commdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (L-Phe-L-Asn) | 10468817 |

| Phenylalanine (Phe) | 614 |

| Asparagine (Asn) | 6037 |

Data Table Example (Illustrative, based on general dipeptide analysis principles from sources):

Development of Chiral Stationary Phases for Diastereomeric Separation

The presence of two chiral centers in this compound necessitates the use of chiral separation techniques to distinguish between its stereoisomers. While L-Phe-L-Asn is the naturally occurring form, research may involve synthetic or biological samples containing other stereoisomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful approach for achieving such separations. mdpi.comnih.gov

CSPs are designed to interact differently with the enantiomers and diastereomers of a chiral compound, allowing for their separation based on the formation of transient diastereomeric complexes. phenomenex.com The separation mechanism typically involves a combination of interactions between the analyte and the CSP, including hydrogen bonding, pi-pi interactions, electrostatic interactions, and steric effects. sci-hub.rumdpi.com

While direct studies specifically detailing the separation of this compound diastereomers on particular CSPs were not extensively found, research on the chiral separation of other dipeptides and amino acid derivatives provides relevant insights. For instance, studies have demonstrated the effectiveness of various CSPs, such as polysaccharide-based, macrocyclic antibiotic, and crown ether-type phases, for resolving dipeptide enantiomers and diastereomers. mdpi.comresearchgate.netresearchgate.netmst.edu

Research on dipeptide separations using Cinchona alkaloid-based ion-exchanger CSPs has shown successful resolution of sixteen pairs of enantiomeric dipeptides. researchgate.net The separation mechanism was found to be based on electrostatically driven interactions supported by additional interactions influenced by the stereochemistry of the chiral centers. researchgate.net Another study explored the stereoselective interactions of chiral dipeptides on amylose-based CSPs through simulation, predicting the elution order of enantiomers based on docking energies and interactions like hydrogen bonding and van der Waals forces. sci-hub.ru

Crown-ether-type CSPs, such as those based on 18-crown-6-ether units, have also proven effective for the chiral separation of compounds containing primary amino groups, including amino acids and peptides. researchgate.netmdpi.comresearchgate.net These phases recognize molecular shapes and physicochemical properties, facilitating the separation of structurally similar compounds like diastereomers. mdpi.com

Based on these findings in related dipeptide and amino acid chiral separations, it is applicable to infer that appropriately selected CSPs, considering the specific chemical properties and stereochemistry of this compound, would be effective for separating its diastereomers. The choice of CSP and mobile phase conditions would be critical and likely require optimization to achieve adequate resolution.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is another powerful analytical technique that offers high-resolution separation and is well-suited for the analysis of peptides and amino acids, including this compound. mdpi.comresearchgate.net CE separates analytes based on their charge-to-size ratio within a narrow capillary tube under the influence of an electric field. researchgate.net

CE has been successfully applied to the separation of various dipeptide derivatives and amino acids. polimi.itnih.govsigmaaldrich.comnih.govoup.com Its advantages include high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net

Studies have demonstrated the use of CE for the chiral separation of dipeptide derivatives. For example, a method using CE with beta-cyclodextrin (B164692) and sodium deoxycholate as chiral selectors achieved complete chiral separations for fourteen dipeptide derivatives. polimi.itnih.gov The combination of binary chiral selectors was found to enhance selectivity and resolution. polimi.itnih.gov

CE coupled with mass spectrometry (CE-MS) is a valuable tool for the identification and analysis of peptides, including the distinction between structural isomers. mdpi.comresearchgate.net CE-MS has been used to study the isomerization and epimerization of aspartyl-containing peptides, demonstrating its capability to differentiate between closely related peptide forms. researchgate.net

While specific applications of CE for the separation of this compound stereoisomers were not prominently found in the search results, the established capabilities of CE for high-resolution separation of dipeptides and chiral compounds suggest its potential utility for analyzing this compound. Optimization of buffer composition, pH, applied voltage, and potentially the use of chiral additives in the electrolyte buffer would be necessary to achieve optimal separation of this compound stereoisomers by CE. polimi.itnih.govoup.com

Research findings indicate that CE can resolve various amino acids, including phenylalanine and asparagine, in standard mixtures. nih.govacs.org For instance, a CE method with laser-induced fluorescence detection (CE-LIF) successfully resolved asparagine and phenylalanine, among other amino acids, using a sodium tetraborate (B1243019) buffer. nih.govacs.org This highlights the general applicability of CE for separating the constituent amino acids of this compound, and by extension, its potential for analyzing the dipeptide itself.

Q & A

Basic Research: How can researchers optimize the solid-phase synthesis protocol for Phe-Asn dipeptides to minimize epimerization during coupling?

Methodological Answer:

To reduce racemization, employ coupling agents with low epimerization risk, such as OxymaPure/DIC (Diisopropylcarbodiimide), and maintain reaction temperatures below 25°C. Monitor reaction progress via HPLC with chiral columns (e.g., Chirobiotic T) to quantify enantiomeric purity. Pre-activation of Fmoc-Asn(Trt)-OH for 2–5 minutes before coupling to Phe-resin improves efficiency. Include a capping step (e.g., acetic anhydride) after each coupling to terminate unreacted amino groups .

Advanced Research: What computational approaches are validated for predicting this compound's conformational stability under varying pH conditions?

Methodological Answer:

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields, parameterized for peptidic systems, can model pH-dependent behavior. Validate predictions with experimental circular dichroism (CD) spectra and 2D-NMR (e.g., NOESY) to confirm β-turn or random coil conformations. Adjust protonation states of ionizable groups (e.g., Asn sidechain) using Poisson-Boltzmann continuum solvent models. Cross-reference results with density functional theory (DFT) calculations for electrostatic potential mapping .

Data Contradiction Analysis: How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

Methodological Answer:

Conduct systematic solubility studies under controlled conditions (temperature, ionic strength, pH) using standardized buffers (e.g., phosphate-buffered saline). Compare results with prior literature using Hansen solubility parameters (HSPs) to identify solvent polarity mismatches. Perform purity verification via mass spectrometry and elemental analysis to rule out batch variability. Publish raw data (e.g., dissolution curves) in supplementary materials for reproducibility .

Basic Research: What orthogonal analytical methods are essential for confirming this compound's structural integrity post-synthesis?

Methodological Answer:

Combine LC-MS (liquid chromatography-mass spectrometry) for molecular weight confirmation, 1H/13C-NMR for stereochemical validation, and FT-IR to verify amide bond formation. Use Edman degradation or MALDI-TOF for sequence confirmation. For purity, employ reverse-phase HPLC with dual-wavelength UV detection (210 nm and 254 nm) to detect UV-active impurities .

Advanced Research: What accelerated stability testing protocols are recommended for assessing this compound's degradation pathways under physiological conditions?

Methodological Answer:

Follow ICH Q1A(R2) guidelines: incubate samples at 40°C/75% relative humidity (RH) for 6 months, with intermediate timepoints analyzed via LC-MS/MS. Identify degradation products (e.g., deamidation products) using high-resolution mass spectrometry. Quantify Arrhenius activation energy (Ea) for hydrolytic degradation by testing at 25°C, 37°C, and 50°C. Correlate degradation kinetics with pH-lactate buffers mimicking physiological environments .

Advanced Literature Review: How can researchers systematically identify knowledge gaps in this compound's biochemical interactions using existing literature?

Methodological Answer:

Apply the PRISMA framework to screen PubMed, Scopus, and Web of Science using MeSH terms like "this compound AND (binding affinity OR enzyme kinetics)". Use citation chaining to trace seminal papers. Map interactions via tools like STRING-DB or KEGG Pathway to identify understudied targets. Highlight gaps in kinetic parameters (e.g., KD values for receptor binding) or in vivo metabolic fate .

Experimental Design: How should researchers design assays to quantify this compound's inhibitory effects on enzymatic targets like asparaginase?

Methodological Answer:

Use a competitive inhibition model: vary this compound concentrations (0.1–10 mM) against fixed substrate levels. Measure initial reaction rates via spectrophotometry (e.g., NADH oxidation at 340 nm). Calculate Ki (inhibition constant) using Lineweaver-Burk plots. Include positive controls (e.g., DON, a known asparaginase inhibitor) and validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Advanced Data Interpretation: What statistical frameworks are appropriate for resolving conflicting bioactivity data in this compound structure-activity relationship (SAR) studies?

Methodological Answer:

Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute confounding variables (e.g., solvent effects, counterion variability). Use Bayesian hierarchical models to account for inter-laboratory variability. Validate SAR hypotheses with free-energy perturbation (FEP) simulations. Publish full datasets with metadata (e.g., assay plate layouts) to enable reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.